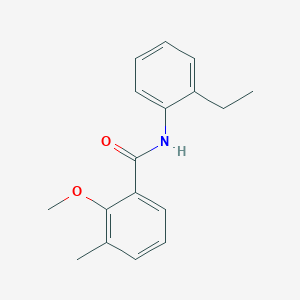![molecular formula C20H18N2O3S B244015 N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT477 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have been explored as a potential therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Mécanisme D'action
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a covalent inhibitor of BTK, irreversibly binding to a cysteine residue in the active site of the enzyme. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, leading to reduced B-cell proliferation and survival.
Biochemical and physiological effects:
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancy cells, both in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. In addition, N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the anti-tumor activity of other therapies, such as monoclonal antibodies and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool compound for studying B-cell biology and malignancies. It is highly selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, allowing for convenient dosing and administration in preclinical models. However, one limitation is that the irreversible binding of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide to BTK may affect the interpretation of downstream signaling events and cellular responses.
Orientations Futures
Several future directions for the development and application of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be envisioned. First, further clinical trials are needed to establish the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with B-cell malignancies, particularly in combination with other therapies. Second, the potential of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may lead to better clinical outcomes. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor activity of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide may provide insights into the pathogenesis of B-cell malignancies and identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process, starting from commercially available starting materials. The key step is the coupling reaction between 2-methoxy-3-methylbenzoic acid and 3-aminophenylthiophene, followed by a series of functional group transformations and purification steps. The final product is obtained as a white powder with a high purity level.
Applications De Recherche Scientifique
N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties. Several clinical trials have been initiated to evaluate the safety and efficacy of N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in patients with relapsed or refractory B-cell malignancies, either as a single agent or in combination with other therapies.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-6-3-9-16(18(13)25-2)19(23)21-14-7-4-8-15(12-14)22-20(24)17-10-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
OFCKVOPLKOBGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243932.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243933.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)